![molecular formula C9H9FO B1528689 2-(4-Fluoro-2-methylphenyl)acetaldehyde CAS No. 111991-26-5](/img/structure/B1528689.png)
2-(4-Fluoro-2-methylphenyl)acetaldehyde
Overview
Description
“2-(4-Fluoro-2-methylphenyl)acetaldehyde” is a chemical compound with the molecular formula C9H9FO and a molecular weight of 152.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nine-carbon backbone with a fluorine atom and an aldehyde functional group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, aldehydes in general can undergo a variety of reactions, including nucleophilic addition and oxidation .Scientific Research Applications
Catalytic Reactions and Surface Chemistry
One study delves into the Reactions of Acetaldehyde on CeO2 and CeO2-Supported Catalysts , exploring the reactions of acetaldehyde on surfaces of cerium oxide (CeO2) and CeO2-supported catalysts using techniques such as temperature-programmed desorption (TPD) and infrared spectroscopy (FT-IR). The study reveals several reactions of acetaldehyde, including oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation reactions, highlighting the complex interplay of surface chemistry and catalysis in the presence of acetaldehyde (Idriss et al., 1995).
Sensor Development for Acetaldehyde Detection
Another research focused on the Fast and highly selective detection of acetaldehyde in liquor and spirits by forming aggregation-induced emission luminogen , where a fluorescence sensor was developed for fast and selective response to acetaldehyde. This sensor could potentially be applied to monitor acetaldehyde levels in various products, showcasing the importance of sensitive detection methods in quality control and health-related studies (Yang et al., 2019).
Organic Synthesis and Chemical Reactions
The study 2-(2-Aminophenyl)-Acetaldehyde Dimethyl Acetal: A Novel Reagent for the Protection of Carboxylic Acids describes the synthesis and use of a novel reagent for the protection of carboxylic acids in organic synthesis. This demonstrates the role of acetaldehyde derivatives in facilitating complex chemical transformations, which is crucial for the development of new pharmaceuticals and materials (Arai et al., 1998).
properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVHPJFSZLMMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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